molecular formula C13H14N2O2 B3376213 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1175825-50-9

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3376213
CAS No.: 1175825-50-9
M. Wt: 230.26 g/mol
InChI Key: JIPYFKORUPMWKV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a 3,5-dimethylphenyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring. While the compound has been synthesized and cataloged (e.g., CymitQuimica lists it as discontinued ), detailed studies on its specific applications or mechanisms remain sparse.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(14-15)13(16)17/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPYFKORUPMWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=N2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Core Structure Key Properties/Activities Synthesis Reference
1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(3,5-dimethylphenyl), 5-methyl Pyrazole-3-carboxylic acid Discontinued (commercial availability); potential for hydrogen bonding via -COOH Likely ester hydrolysis (analogous to )
1-(3,5-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(3,5-dichlorophenyl), 5-methyl Pyrazole-3-carboxylic acid CDK/cyclin groove inhibitor; electron-withdrawing Cl enhances binding affinity Ester hydrolysis in THF/KOH/MeOH
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-(2-methoxyphenyl), 3-methyl Pyrazole-5-carboxylic acid Methoxy group (-OCH₃) increases lipophilicity; positional isomerism affects activity Not detailed in evidence
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid 3-(methoxycarbonyl), 1-methyl Pyrazole-5-carboxylic acid Methoxycarbonyl group (-COOCH₃) may reduce solubility vs. -COOH Not detailed in evidence

Substituent Effects on Activity and Solubility

  • Electron-Donating vs. In PET-inhibiting N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides, the dimethylphenyl group contributes to lipophilicity and IC₅₀ values ~10 µM . While the target compound’s pyrazole core differs, the substituent’s role in membrane penetration may be analogous.
  • Carboxylic Acid vs. Ester/Carboxamide Derivatives :

    • The free -COOH group in the target compound contrasts with ester or carboxamide derivatives (e.g., ’s methoxycarbonyl variant). Carboxylic acids generally exhibit higher aqueous solubility but lower cell permeability than esters .

Commercial and Research Status

The target compound’s discontinuation () contrasts with active analogs like the dichlorophenyl variant (), suggesting inferior efficacy or stability. Structural modifications in other derivatives (e.g., sulfonyl piperidine in ) highlight trends toward enhanced target engagement through bulkier substituents.

Biological Activity

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1175825-50-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.26 g/mol
  • Structure : The compound features a pyrazole ring with a carboxylic acid functional group and a dimethylphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Recent studies indicate that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown promising results as selective COX-2 inhibitors. The anti-inflammatory activity is often measured using IC₅₀ values against standard drugs such as diclofenac sodium.

CompoundIC₅₀ (μg/mL)Reference
This compoundTBDTBD
Diclofenac Sodium54.65

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays against different cancer cell lines. For example, studies have shown that pyrazole derivatives can inhibit the proliferation of human cervical carcinoma (HeLa) and murine leukemia (L1210) cells.

Cell LineCompoundIC₅₀ (μM)
HeLaTBDTBD
L1210TBDTBD

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve the following pathways:

  • Inhibition of Cyclooxygenase Enzymes : The compound's structure suggests it may interact with COX enzymes, leading to reduced inflammatory mediators.
  • Cell Cycle Arrest : Similar pyrazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Study on Anti-inflammatory Effects :
    • A study evaluated various pyrazole derivatives for their anti-inflammatory properties using an edema model in mice. The results indicated that certain derivatives had superior activity compared to traditional NSAIDs.
  • Anticancer Studies :
    • In vitro studies demonstrated that specific analogs of pyrazole exhibited significant cytotoxicity against cancer cell lines with IC₅₀ values lower than those observed for standard chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

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